molecular formula C6H8FNO B1380917 4-Fluoro-4-methyl-3-oxopentanenitrile CAS No. 1188907-26-7

4-Fluoro-4-methyl-3-oxopentanenitrile

Cat. No. B1380917
Key on ui cas rn: 1188907-26-7
M. Wt: 129.13 g/mol
InChI Key: CGEPRVBWGCYTOV-UHFFFAOYSA-N
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Patent
US09296722B2

Procedure details

To a stirred solution of 4-fluoro-4-methyl-3-oxopentanenitrile from Step 1 (12.9 g, 0.1 mol) and sodium hydroxide (8.20 g, 0.11 mol) in 1:1 water/EtOH (184 mL) was added hydroxylamine sulfate (17.23 g, 0.11 mol). The mixture was adjusted to pH 7.5 with 1N NaOH, then heated at 80° C. for 15 h. After cooling to rt, the mixture was concentrated to dryness under reduced pressure. The resulting solid was partitioned between water and dichloromethane, and the separated organic layer was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 0-10% EtOAc in petroleum ether to afford 3-(2-fluoropropan-2-yl)isoxazol-5-amine as a yellow solid (5 g, 35%). LC-MS (ESI) m/z 145 (M+H)+.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
17.23 g
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
184 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[OH-:10].[Na+].S(O)(O)(=O)=O.[NH2:17]O>O.CCO>[F:1][C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[O:10][N:17]=1)([CH3:9])[CH3:8] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
FC(C(CC#N)=O)(C)C
Name
Quantity
8.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.23 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
water EtOH
Quantity
184 mL
Type
solvent
Smiles
O.CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was partitioned between water and dichloromethane
WASH
Type
WASH
Details
the separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-10% EtOAc in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(C)(C)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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